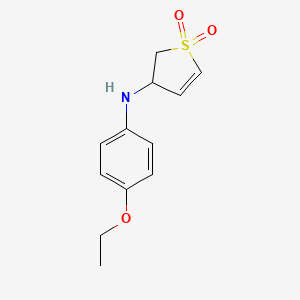

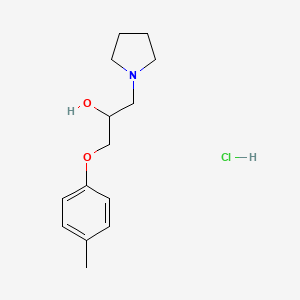

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

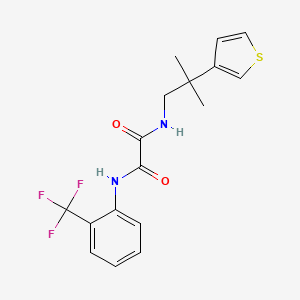

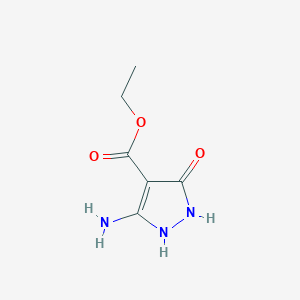

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound that likely contains a thiophene ring, a sulfonamide group, and an ethoxyphenyl substituent. The thiophene ring is a common structure in various organic compounds, known for its aromaticity and involvement in the synthesis of many pharmaceuticals and organic materials. The sulfonamide group is a functional group commonly found in various drug molecules, and the ethoxyphenyl group suggests the presence of an ether linkage to a phenyl ring, which could influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like salicaldehydes, ethyl propiolate, and amines. For instance, the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines has been reported, where salicaldehydes react with ethyl propiolate to form intermediates that subsequently react with amines to yield the final products . Although the compound is not a 1,4-dihydropyridine, similar synthetic strategies involving the reaction of amines with precursors containing a thiophene ring could be envisioned.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine can be characterized using techniques such as NMR, FT-IR, and mass spectrometry. X-ray diffraction studies can confirm the crystalline structure and provide insights into the molecular conformation and intermolecular interactions . The presence of a thiophene ring and substituents would influence the overall molecular geometry and electronic distribution, which could be analyzed through these techniques.

Chemical Reactions Analysis

Compounds containing thiophene rings and amine groups can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic substitution, and can also be involved in the formation of dye-sensitized solar cells when linked with appropriate donor-acceptor molecules . The specific reactivity of N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine would depend on the nature of the substituents and the electronic effects they impart on the thiophene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of an ethoxy group suggests potential solubility in organic solvents, while the sulfonamide group could confer some degree of water solubility due to its potential for hydrogen bonding. The compound's fluorescence properties could be explored, as related structures have shown strong fluorescence . The stability and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be deduced from Hirshfeld surface analysis, which would contribute to the understanding of the compound's solid-state properties .

Wissenschaftliche Forschungsanwendungen

Electroactive Polymers

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine and related compounds have applications in the field of electroactive polymers. These polymers demonstrate stability to electrochemical oxidation and can undergo color changes during redox processes, shifting between reduced (yellow) and oxidized (green–blue) forms. This property is significant for developing materials with variable optical characteristics upon electrochemical stimulation (Chahma, Gilroy, & Hicks, 2007).

Antimicrobial Activities

Derivatives of the compound, such as 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibit good or moderate activities against various microorganisms, highlighting their potential use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Liquid Crystalline Thermosets

The compound's derivatives have been used to synthesize liquid crystalline thermosets (LCTs) from diaromatic mesogenic diepoxides and aromatic diamines. These materials are valuable for creating structures with unique phase behavior and properties suitable for advanced material applications (Mormann & Bröcher, 1998).

Condensation Reactions

The compound is involved in various condensation reactions with primary amines and hydrazines. These reactions yield different products, demonstrating the compound's versatility in organic synthesis and potential applications in creating complex organic molecules (Ried, Bellinger, & Oremek, 1980).

Synthesis of Organic Ligands

It also finds application in the synthesis of organic ligands. The reactions of its derivatives with various amines and nucleophiles lead to the formation of organic ligands, which are crucial in the field of coordination chemistry and catalysis (Kabirifard et al., 2020).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-12-5-3-10(4-6-12)13-11-7-8-17(14,15)9-11/h3-8,11,13H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRPRTLRGCCUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)